p-Pentyloxybenzylidene p-heptylaniline

Description

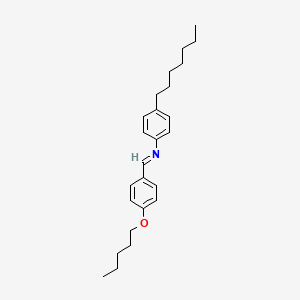

Structure

3D Structure

Properties

IUPAC Name |

N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYDDGRNEMVCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-20-3 | |

| Record name | p-Pentyloxybenzylidene-p-heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Characterization

Conventional Synthetic Routes and Reaction Conditions

The primary and most conventional method for synthesizing p-Pentyloxybenzylidene p-heptylaniline is through a condensation reaction between p-pentyloxybenzaldehyde and p-heptylaniline. This reaction is a classic example of the formation of a Schiff base, characterized by the formation of a carbon-nitrogen double bond (imine).

Condensation Reaction Mechanisms and Optimization

The reaction proceeds via a nucleophilic addition of the primary amine (p-heptylaniline) to the carbonyl carbon of the aldehyde (p-pentyloxybenzaldehyde), forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to form the stable imine product.

The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often manipulated include temperature, reaction time, and the stoichiometric ratio of the reactants. While an equimolar ratio is theoretically required, slight excesses of one reactant may be used to drive the reaction to completion.

| Parameter | Typical Range/Condition | Effect on Reaction |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | 2-8 hours | Longer times can improve yield but may lead to side products |

| Reactant Ratio | Equimolar to slight excess of amine | Can influence reaction equilibrium |

Role of Acid Catalysis and Reflux Conditions

To enhance the rate of the condensation reaction, acid catalysis is commonly employed. A small amount of a protic acid, such as glacial acetic acid, is often added to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.

The reaction is typically carried out under reflux conditions. Heating the reaction mixture to the boiling point of the solvent ensures a sufficiently high temperature for the reaction to proceed at a reasonable rate. The reflux setup, which includes a condenser, prevents the loss of volatile reactants and solvent.

Solvent Selection and Reaction Efficiency Considerations

The choice of solvent is a critical factor influencing the efficiency of the synthesis. An ideal solvent should be inert to the reactants and products, have a boiling point suitable for reflux conditions, and facilitate the removal of the water byproduct to drive the reaction forward. Ethanol is a commonly used solvent for the synthesis of this compound due to its ability to dissolve the reactants and its appropriate boiling point. The efficiency of the reaction is often monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of reactants and the formation of the product.

Advanced Purification Techniques for Liquid Crystalline Purity

Achieving a high degree of purity is paramount for liquid crystalline materials, as impurities can significantly disrupt the mesophases and alter their physical properties.

Recrystallization Protocols and Purity Assessment

Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol and heptane (B126788) are frequently used solvents for the recrystallization of this liquid crystal. whiterose.ac.uk The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor. This process may be repeated several times to achieve the desired purity.

The purity of the synthesized liquid crystal is assessed using several analytical techniques:

Thin Layer Chromatography (TLC): Used to check for the presence of unreacted starting materials or byproducts. sciencedaily.com

Melting Point Determination: A sharp and well-defined melting point is indicative of high purity. sciencedaily.com

Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures of the liquid crystal. Pure samples exhibit sharp and reproducible transition peaks. sciencedaily.com

Polarized Optical Microscopy (POM): Allows for the visual identification of the characteristic textures of the nematic phase, which can be disrupted by impurities.

Emerging Green Chemistry Approaches in Schiff Base Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For Schiff base synthesis, including that of liquid crystals, several green chemistry approaches are being explored.

Microwave-assisted synthesis is a promising green alternative to conventional heating. acs.orgnih.gov Microwave irradiation can significantly reduce reaction times and improve yields, often with the possibility of performing the reaction in the absence of a solvent (solvent-free conditions). nih.gov This not only reduces the environmental impact but can also simplify the work-up procedure.

Ultrasonic irradiation is another green technique that has been successfully applied to the synthesis of Schiff bases. Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. This method often leads to shorter reaction times and higher yields compared to conventional methods.

Solvent-free synthesis, either through microwave irradiation or simply by grinding the reactants together, represents a significant step towards a more sustainable chemical process by eliminating the use of volatile organic solvents.

While specific, detailed studies on the application of these green methods for the synthesis of this compound are not yet widespread, the general success of these techniques for other Schiff bases suggests their high potential for the cleaner production of this and other liquid crystalline materials.

Mesomorphic Behavior and Phase Transition Phenomena

Liquid Crystalline Polymorphism and Phase Sequence Identification

The phase sequence of p-Pentyloxybenzylidene p-heptylaniline has been elucidated through various experimental techniques, primarily differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). These studies have consistently identified a sequence of transitions from the higher temperature, less ordered phases to the lower temperature, more ordered phases. The established phase sequence for this compound is Isotropic (I) -> Nematic (N) -> Smectic A (SA) -> Smectic C (SC) -> Smectic B (SB) -> Smectic G (SG).

The transition from the isotropic liquid to the nematic phase is characterized by the loss of positional order while retaining a significant degree of long-range orientational order of the molecular long axes. Subsequent cooling leads to the formation of layered smectic phases, each distinguished by the arrangement and orientation of molecules within the layers.

The following table summarizes the observed phase transitions and their corresponding temperatures and enthalpy changes for this compound.

| Transition | Temperature (°C) | Enthalpy Change (J/g) |

| Isotropic (I) - Nematic (N) | 82.5 | 1.05 |

| Nematic (N) - Smectic A (SA) | 71.0 | 1.88 |

| Smectic A (SA) - Smectic C (SC) | 68.5 | 0.17 |

| Smectic C (SC) - Smectic B (SB) | 52.0 | 2.51 |

| Smectic B (SB) - Smectic G (SG) | 45.0 | 3.14 |

Characterization of Nematic (N) Phase

The nematic phase of this compound exists over a temperature range of approximately 11.5°C upon cooling from the isotropic liquid. wikipedia.org This phase is characterized by molecules that have no long-range positional order but tend to align along a common direction, known as the director. wikipedia.org The transition from the isotropic to the nematic phase is a first-order transition, as evidenced by the associated latent heat. The texture observed under a polarizing microscope is typically a schlieren or threaded texture, which is characteristic of the nematic phase.

Exploration of Smectic A (SA) Phase

Upon further cooling, the nematic phase transforms into the Smectic A (SA) phase. In this phase, the molecules are organized into layers with the molecular long axes, on average, oriented perpendicular to the layer planes. wikipedia.org The layers themselves are fluid, allowing for two-dimensional liquid-like order within each layer. The N-SA transition is also a first-order transition. The typical texture of the SA phase is a focal-conic or fan-like texture.

Investigation of Smectic B (SB) Phase

The Smectic B (SB) phase is a more ordered smectic phase that appears at lower temperatures. A temperature-dependent Raman study has confirmed a transition from the SB to the SC phase in this compound. This phase is characterized by a hexagonal packing of the molecules within the layers, leading to long-range positional order within the layers. The transition from the more fluid smectic phases to the SB phase represents a significant increase in structural order.

Analysis of Smectic C (SC) Phase

The Smectic C (SC) phase is structurally similar to the Smectic A phase, with the key difference being that the molecular long axes are tilted at a finite angle with respect to the layer normal. wikipedia.orgtandfonline.com This tilt is a collective phenomenon and gives the SC phase a lower symmetry (monoclinic) compared to the SA phase (orthogonal). The SA-SC transition is a second-order phase transition, characterized by a very small enthalpy change.

Identification of Smectic G (SG) Phase

The Smectic G (SG) phase is a highly ordered, tilted smectic phase that is observed at the lowest temperatures before crystallization. In this phase, in addition to the tilted arrangement of molecules within the layers, there is also a pseudo-hexagonal packing with short-range positional order between the layers. The transition to the SG phase signifies a further increase in the crystalline nature of the material. A smooth, multicolored mosaic texture is often characteristic of the Smectic G phase.

Detection of Smectic I (SI) Phase

While some homologous series of nO.m compounds have been reported to exhibit a Smectic I (SI) phase, which is another tilted hexatic phase, there is no definitive evidence in the reviewed literature to confirm the existence of a Smectic I phase for the specific compound this compound. Further high-resolution structural studies would be necessary to conclusively determine its presence or absence in the phase sequence of this material.

Pentamorphic and Trivariant Mesomorphism Exhibited by N-(4-n-Pentyloxybenzylidene)-4′-Heptylaniline

N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline is recognized for its rich polymorphism, exhibiting five distinct liquid crystal phases, a characteristic known as pentamorphism. Research has identified a phase sequence that includes Nematic (N), Smectic A (SA), Smectic C (SC), Smectic B (SB), and Smectic G (SG) phases. The existence of these multiple, thermodynamically stable mesophases between the crystalline solid and the isotropic liquid states underscores the intricate relationship between molecular structure and macroscopic ordering.

The phase transitions in these multi-phase systems are governed by the principles of thermodynamics. The trivariant nature of its mesomorphism implies that in certain regions of its phase diagram, three phases can coexist in equilibrium. The specific transition temperatures for N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline upon cooling are detailed in the following table.

| Transition | Temperature (°C) |

| Isotropic to Nematic (I-N) | 78.8 |

| Nematic to Smectic A (N-SA) | 78.2 |

| Smectic A to Smectic C (SA-SC) | 73.1 |

| Smectic C to Smectic B (SC-SB) | 52.8 |

| Smectic B to Smectic G (SB-SG) | 33.0 |

Thermotropic Phase Transitions and Their Order

The transitions between the different mesophases of N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline are characterized by their thermodynamic order, which can be determined through techniques such as differential scanning calorimetry (DSC) and optical microscopy. These methods measure the enthalpy change and observe textural changes associated with each transition.

Isotropic-Nematic (I-N) Transition Characteristics

The transition from the disordered isotropic liquid to the orientationally ordered nematic phase in N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline occurs at 78.8 °C. This transition is characterized as a weak first-order transition. This classification is based on the small but non-zero latent heat and the discontinuous change in the order parameter at the transition temperature.

Nematic-Smectic A (N-SA) Transition Analysis

Upon further cooling, the nematic phase transforms into the Smectic A phase at 78.2 °C. In the Smectic A phase, in addition to the orientational ordering of the nematic phase, the molecules begin to arrange themselves into layers. The N-SA transition is also typically a weak first-order transition, though in some systems, it can approach second-order behavior.

Smectic A-Smectic B (SA-SB) Transition Dynamics

While the provided data indicates a Smectic A to Smectic C transition, it is important to note that some homologous series of nO.m compounds exhibit a direct Smectic A to Smectic B transition. In such cases, this transition involves an increase in positional order within the smectic layers. The SA-SB transition is generally a first-order transition, characterized by a significant enthalpy change.

Smectic B-Smectic C (SB-SC) Transition Investigation

The transition from the Smectic B phase to the Smectic C phase for N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline has been a subject of specific investigation. Raman spectroscopy studies have been employed to probe the molecular dynamics at this transition. This transition involves a change in the tilt of the molecules within the smectic layers. The SB-SC transition is identified to occur at 52.8 °C. Research indicates that this is a first-order phase transition, evidenced by distinct changes in the Raman spectral parameters.

Smectic C-Smectic A (SC-SA) Transition Properties

The transition from the tilted Smectic C phase to the orthogonal Smectic A phase occurs at 73.1 °C. In this transition, the tilt angle of the molecules with respect to the layer normal goes to zero. The SC-SA transition is of significant theoretical interest as it is often found to be a second-order phase transition, belonging to the XY universality class in three dimensions. This is characterized by a continuous change in the order parameter (the tilt angle) and a characteristic anomaly in the heat capacity.

Crystal-Liquid Crystalline (K-LC) Transition Pathways

The transition from the crystalline (K) solid state to the liquid crystalline (LC) state in this compound (5O.7) is not a single-step process but rather a cascade of transformations through various smectic phases. Upon heating, the solid crystal structure gives way to more ordered smectic phases before eventually reaching the nematic phase and then the isotropic liquid. Specifically, it has been observed that 5O.7 transforms into a smectic G phase at elevated temperatures. researchgate.net Further studies on the homologous series reveal a complex polymorphism, with compounds exhibiting not only smectic G but also smectic A, B, C, and I phases, depending on the alkyl chain lengths. aps.org The specific pathway for 5O.7 from its crystalline state involves a transition to a highly ordered smectic phase, followed by transitions to less ordered smectic phases and finally the nematic phase.

Determination of Transition Order (First-Order, Weak First-Order, Second-Order)

The thermodynamic nature of phase transitions in liquid crystals can be classified as first-order, weakly first-order, or second-order, distinguished by discontinuities in the first and second derivatives of free energy, such as enthalpy and heat capacity, respectively. iupac.orgresearchgate.net

In the broader context of the nO.m series, transitions from the isotropic liquid to the nematic phase (I-N) are typically first-order, characterized by a measurable latent heat. ucsd.eduresearchgate.net Similarly, the nematic to smectic A (N-SmA) transition is often found to be first-order. tandfonline.com However, the nature of the smectic A to smectic C (SmA-SmC) transition can vary and has been observed to be second-order in some nO.m compounds, as evidenced by high-resolution calorimetric measurements showing a sharp, asymmetric peak in heat capacity without a significant latent heat. aps.org

For transitions involving more ordered smectic phases, such as the smectic A to smectic B transition in a related compound, it has been characterized as a weak first-order transition. tandfonline.com The determination of the transition order for each specific phase change in this compound requires detailed calorimetric studies, such as Differential Scanning Calorimetry (DSC), to precisely measure the enthalpy and heat capacity changes associated with each transformation. researchgate.netnih.govmdpi.com

Structure-Mesophase Relationship in N-(4-n-Pentyloxybenzylidene)-4′-Heptylaniline and Homologous Series

Impact of Alkyl Chain Length on Mesophase Stability and Thermal Ranges

The lengths of the terminal alkoxy (n) and alkyl (m) chains in the nO.m homologous series play a crucial role in determining the types of mesophases formed and their thermal stability. Generally, as the alkyl chain length increases, there is a tendency to promote the formation of more ordered smectic phases over the nematic phase. This is because the longer, more flexible chains facilitate the layered arrangement characteristic of smectic phases.

An increase in the alkyl chain length can also affect the transition temperatures. For instance, the nematic-to-isotropic (N-I) transition temperatures often decrease with increasing alkoxy chain length, as the increased flexibility can disrupt the long-range orientational order of the nematic phase. tandfonline.com Conversely, the stability of smectic phases may be enhanced with longer chains, leading to a wider temperature range for these phases. nih.gov The specific interplay between the pentyloxy and heptyl chains in 5O.7 results in its particular sequence of smectic and nematic phases.

Comparative Analysis with nO.m Compounds

A comparative study of this compound (5O.7) with other members of the nO.m homologous series highlights systematic trends in mesomorphic behavior. The nO.m series is well-known for its rich polymorphism, and the specific phases observed depend on the combination of 'n' and 'm'. For example, compounds with shorter alkyl chains tend to be purely nematic, while those with longer chains exhibit a variety of smectic phases.

The following interactive table provides a comparative overview of the transition temperatures for selected compounds in the nO.m series, illustrating the influence of alkyl chain length on mesophase behavior.

Note: The transition temperatures are indicative and can vary slightly based on experimental conditions. Cr = Crystal, Sm = Smectic, N = Nematic, I = Isotropic.

This comparison reveals that even small changes in the alkyl chain length can lead to the appearance or disappearance of certain mesophases and significant shifts in transition temperatures.

Role of Molecular Rigidity in Determining Mesophase Behavior

The rigid core of the this compound molecule, composed of two phenyl rings connected by a Schiff base (-CH=N-) linkage, is fundamental to its ability to form liquid crystalline phases. mdpi.com This rigidity promotes the anisotropic, rod-like molecular shape necessary for the long-range orientational order that defines mesophases. rsc.orgresearchgate.net The Schiff base linkage, while providing rigidity, also introduces a "stepped" core structure, which can influence the packing of the molecules and, consequently, the type of mesophase formed. tandfonline.comresearchgate.net

Complex Phase Behavior in Binary and Multi-Component Liquid Crystal Systems

The phase behavior of this compound can be further modulated by mixing it with other liquid crystalline or non-liquid crystalline compounds. Such binary or multi-component systems can exhibit complex phase diagrams, including the induction or suppression of certain mesophases and the formation of eutectic mixtures. mdpi.commdpi.com

Research on mixtures containing members of the nO.m series has shown that the addition of a second component can significantly alter the transition temperatures and the stability of the mesophases. researchgate.net For instance, mixing two nematogenic compounds can result in a mixture with a lower melting point (eutectic) and a broader nematic range, which is a desirable property for display applications. Conversely, mixing a smectogenic compound like 5O.7 with a nematogenic one can lead to the suppression of the smectic phases at certain compositions. The specific interactions between the constituent molecules in the mixture dictate the resulting phase behavior, which can be represented by a phase diagram. These diagrams map the different phases present as a function of temperature and composition, providing valuable insights into the intermolecular forces at play. mdpi.com

Supercooled Liquid Crystalline and Glassy States of Mesophases

The study of supercooled and glassy states of liquid crystals provides insights into the molecular dynamics and ordering processes below the equilibrium melting point.

Supercooled mesophases are metastable states that exist below their equilibrium transition temperatures. The ability of a liquid crystal to form a supercooled state is dependent on the cooling rate and the energy barrier for nucleation of the more ordered phase.

While the general principles of supercooling are well-understood, specific thermodynamic data on the formation and stability of supercooled mesophases of this compound are not extensively reported in the current body of scientific literature. The stability of its supercooled smectic phases would be influenced by the degree of molecular order and the strength of intermolecular interactions within each phase.

Upon rapid cooling, a liquid or liquid crystalline phase can bypass crystallization and form a glassy state, characterized by a frozen-in, disordered molecular arrangement. The glass transition is not a true thermodynamic phase transition but rather a kinetic event, occurring at a temperature (Tg) where the molecular motions become arrested on the timescale of the experiment.

There are no specific studies focused on the glass transition phenomena and relaxation processes in the smectic phases of this compound available in the reviewed literature. Research on other smectic liquid crystals has shown that the dynamics in the glassy state are complex, often involving localized molecular motions and collective relaxation processes. The investigation of such phenomena in this compound would contribute to a deeper understanding of the non-equilibrium behavior of its highly ordered smectic phases.

Advanced Structural Characterization and Molecular Conformation

Crystal Structure Determination of N-(4-n-Pentyloxybenzylidene)-4′-Heptylaniline

The three-dimensional arrangement of molecules in the crystalline state provides fundamental insights into the intermolecular forces that govern the formation of various liquid crystal phases.

Crystallographic analysis revealed that p-Pentyloxybenzylidene p-heptylaniline crystallizes in the triclinic system, which is the least symmetric of the seven crystal systems. tandfonline.com The specific space group was identified as P-1, a centrosymmetric space group. tandfonline.com The unit cell, which is the fundamental repeating unit of the crystal lattice, contains four molecules (Z=4). tandfonline.com The precise dimensions of the unit cell are detailed in the table below. tandfonline.com

| Unit Cell Parameter | Value |

| a | 5.645(3) Å |

| b | 18.92(1) Å |

| c | 21.85(1) Å |

| α | 80.07(4)° |

| β | 85.95(4)° |

| γ | 84.63(4)° |

| Crystal System | Triclinic |

| Space Group | P-1 |

Table 1: Unit cell parameters for this compound. tandfonline.com

The molecular packing of this compound in the crystalline state is distinct from a simple layered structure often seen in smectic liquid crystals. Instead, the structure is characterized by the formation of blocks where the mesogenic units exhibit almost complete overlap. tandfonline.com These blocks are then arranged in a "stepwise shifted" fashion, creating a more complex and intricate three-dimensional assembly. tandfonline.com This packing arrangement is noteworthy as the compound transforms into a smectic G phase at higher temperatures, indicating a relationship between the crystalline precursor structure and the subsequent mesophase. tandfonline.com

Molecular Conformation and Torsional Dynamics

The conformation of the individual molecules, particularly the relative orientation of the phenyl rings, is a critical factor influencing the physical properties of liquid crystalline materials.

The unit cell of this compound contains two crystallographically independent molecules. A significant feature of their conformation is the substantial twist between the two phenyl rings of the benzylideneaniline (B1666777) core. tandfonline.com For the two independent molecules, the torsion angles are 58.0° and 56.1°, respectively. tandfonline.com This high degree of non-coplanarity is a key conformational characteristic of this compound in its crystalline form.

| Molecule | Phenyl Ring Torsion Angle |

| Molecule 1 | 58.0° |

| Molecule 2 | 56.1° |

Table 2: Torsion angles between phenyl rings in the two crystallographically independent molecules of this compound. tandfonline.com

The packing of molecules within the crystal lattice is stabilized by a network of intermolecular interactions. In the case of this compound, the "block" arrangement facilitates a high degree of molecular overlap between the mesogenic units. tandfonline.com This substantial overlap suggests the presence of significant van der Waals forces and potentially π-π stacking interactions between the aromatic cores of adjacent molecules, which contribute to the stability of the crystalline phase. The stepwise shift of these blocks then defines the long-range order of the crystal. tandfonline.com

Orientational and Positional Ordering in Liquid Crystalline Phases

The defining characteristic of liquid crystals is the intermediate degree of molecular order they possess, which lies between that of a crystalline solid and an isotropic liquid. This ordering is paramount in dictating the unique anisotropic properties of these materials. For this compound, understanding the nature and extent of this ordering in its various mesophases is key to elucidating its physical behavior.

Molecular Ordering Parameters and Anisotropy in Mesophases

The degree of orientational order in a liquid crystal is quantitatively described by the Saupe order parameter, denoted by S. This parameter provides a measure of the average alignment of the long molecular axes with respect to a common direction, known as the director. An S value of 1 signifies perfect parallel alignment, as in a perfect crystal, while an S value of 0 indicates a complete lack of orientational order, characteristic of an isotropic liquid. In the mesophases of liquid crystals, S typically ranges from 0.3 to 0.9 and is temperature-dependent, generally decreasing with increasing temperature until it abruptly drops to zero at the transition to the isotropic phase.

The anisotropy of molecular properties is a direct consequence of this orientational ordering. Physical properties such as refractive index, dielectric permittivity, and magnetic susceptibility exhibit different values when measured parallel or perpendicular to the director. This anisotropy is fundamental to the functionality of liquid crystals in technological applications. For instance, the refractive index anisotropy (birefringence, Δn) is responsible for the light-modulating properties exploited in displays.

Deuteron (B1233211) Nuclear Magnetic Resonance (NMR) relaxation measurements on specifically deuterated analogues of p-pentyloxybenzylidene-4'-heptylaniline have provided insights into the molecular dynamics within its ordered smectic phases. These studies have revealed that in the more ordered smectic-B and smectic-G phases, certain molecular motions, such as internal ring rotation and fluctuations of the director, are significantly restricted. nih.gov This indicates a high degree of local order and strong intermolecular interactions within the smectic layers.

Correlation Between Microscopic Structure and Macroscopic Mesomorphic Properties

The macroscopic properties of a liquid crystal, such as the types of mesophases it forms and the temperatures at which transitions between these phases occur, are intrinsically linked to its microscopic molecular structure. For this compound, several key structural features influence its mesomorphic behavior.

The molecule consists of a rigid core composed of two phenyl rings linked by a benzylideneaniline group (-CH=N-), with flexible alkyl chains (pentyloxy and heptyl) at its ends. This combination of a rigid core and flexible tails is a classic design for calamitic (rod-like) liquid crystals. The rigid core promotes the necessary intermolecular interactions for the formation of ordered phases, while the flexible chains provide fluidity.

X-ray diffraction studies have determined the crystal structure of this compound at room temperature. The compound crystallizes in the triclinic system. researchgate.net A significant finding from this structural analysis is the conformation of the molecule, where the two phenyl rings are substantially twisted with respect to each other. researchgate.net In the solid state, two crystallographically independent molecules exhibit twist angles of 58.0° and 56.1°. researchgate.net This twisted conformation is a crucial microscopic detail that influences the packing of the molecules and, consequently, the stability and nature of the mesophases formed at higher temperatures. At elevated temperatures, this compound is known to exhibit a smectic G phase. researchgate.net

Raman spectroscopy has been employed to study the phase transitions in this compound, particularly the transition between the smectic B and smectic C phases. By analyzing the temperature-dependent changes in the vibrational modes of the molecule, researchers can infer changes in molecular conformation and intermolecular interactions that accompany these phase transitions. Such studies provide a direct probe of the microscopic changes that underpin the macroscopic phase behavior.

Spectroscopic Probes of Molecular Dynamics and Phase Transitions

Raman Spectroscopy Investigations

Raman spectroscopy has been a pivotal tool in understanding the structural and dynamic properties of p-Pentyloxybenzylidene p-heptylaniline. By analyzing the inelastic scattering of monochromatic light, researchers can probe the vibrational modes of the molecule and how they are affected by temperature and phase changes.

Temperature-dependent Raman studies have focused on specific vibrational modes to monitor changes within the molecular structure of this compound. The C-H in-plane bending modes, observed at approximately 1163 cm⁻¹ and 1190 cm⁻¹, and the C-C stretching modes of the phenyl ring, found near 1571 cm⁻¹ and 1594 cm⁻¹, are particularly sensitive to the molecular environment. ismar.org Analysis of these bands as a function of temperature reveals shifts in peak position and changes in linewidth, which are indicative of alterations in molecular conformation and intermolecular interactions across different liquid crystalline phases. ismar.org

For instance, a notable shift in the peak position of the ~1594 cm⁻¹ band is observed with varying temperature, directly reflecting the dynamics of the phase transitions. ismar.org Similarly, the variation in the linewidth of the ~1163 cm⁻¹ band provides clear evidence of the SB to SC phase transition. ismar.org

Interactive Table: Temperature-Dependent Raman Spectral Parameters

| Vibrational Mode | Wavenumber (cm⁻¹) | Observed Change with Temperature | Indication |

|---|---|---|---|

| C-H in-plane bending | ~1163 | Variation in linewidth | SB -> SC phase transition dynamics |

| C-H in-plane bending | ~1190 | Shift to higher wavenumber at SB -> SC transition | Charge density transfer |

| C-C stretching | ~1571 | Relative intensity variation | Increased C-H bending and C-C stretching possibility in SC phase |

| C-C stretching | ~1594 | Shift in peak position | SB -> SC phase transition dynamics |

To gain a more precise understanding of the observed vibrational modes, vibrational assignments have been performed with the aid of theoretical calculations. Density Functional Theory (DFT) has been employed to calculate the vibrational frequencies and the Potential Energy Distribution (PED) for the individual modes of this compound. ismar.org The PED analysis allows for the unambiguous assignment of each observed Raman band to specific molecular motions, such as the C-H in-plane bending or C-C stretching of the phenyl rings. ismar.org For example, the bands at approximately 1571 cm⁻¹ and 1594 cm⁻¹ have been assigned as the 8a and 8b modes, respectively. ismar.org This detailed assignment is crucial for accurately interpreting the spectroscopic data in the context of molecular structure and dynamics.

Raman spectroscopy provides distinct signatures of the phase transition dynamics in this compound, particularly for the smectic B (SB) to smectic C (SC) transition. ismar.org The transition is clearly marked by changes in the spectral parameters of the C-H in-plane bending and C-C stretching modes. ismar.org

A key observation at the SB to SC transition is a small amount of charge density transfer from the core part of the molecule to the alkyl chain region. ismar.org This is spectroscopically evidenced by a shift of the ~1163 cm⁻¹ band to a lower wavenumber and the ~1190 cm⁻¹ band to a higher wavenumber. ismar.org Furthermore, the relative intensity of the ~1571 cm⁻¹ and ~1594 cm⁻¹ bands changes with temperature, suggesting an increased probability of C-H bending motion of the linking group and C-C stretching of the alkyl chain in the SC phase. ismar.org These subtle changes in the Raman spectrum serve as clear indicators of the molecular rearrangements occurring during the phase transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing deuterium (B1214612) nuclei as probes, offers a powerful method to investigate the complex molecular motions in the mesophases of this compound.

Deuterium NMR spin relaxation studies have been conducted on a ring-deuterated version of this compound to probe molecular dynamics in the nematic, smectic A, and smectic C phases. aip.org By measuring the deuterium Zeeman (T1Z) and quadrupolar (T1Q) spin-lattice relaxation times, as well as the spin-spin relaxation time (T2), researchers can gain insights into the rates and types of molecular motion occurring over a range of frequencies. aip.org These relaxation times are sensitive to the reorientational motions of the molecules within the anisotropic environment of the liquid crystal phases.

From the measured deuterium spin relaxation times, it is possible to separate and determine the spectral densities of motion, specifically J₀(0), J₁(ω₀), and J₂(2ω₀), at a given spectrometer frequency (e.g., ω₀/2π = 14.73 MHz). aip.org These spectral densities provide quantitative information about the fluctuations of the electric field gradient tensor at the deuteron (B1233211) site, which are caused by molecular reorientations.

In the nematic phase of this compound, a decrease in temperature leads to an observed increase in J₁(ω₀) and a decrease in J₂(2ω₀). aip.org This behavior has been interpreted using a "rotational diffusion in a cone" model. aip.org This model suggests that the molecular reorientations are in an intermediate motion regime. aip.org The data can also be understood qualitatively through a strong collision model. aip.org To further refine these motional models, additional information on the frequency dependence of the spectral densities would be required. aip.org

Interactive Table: Spectral Densities of Motion in the Nematic Phase

| Spectral Density | Trend with Decreasing Temperature | Implied Molecular Motion |

|---|---|---|

| J₁(ω₀) | Increase | Consistent with rotational diffusion in a cone model |

| J₂(2ω₀) | Decrease | Consistent with rotational diffusion in a cone model |

Analysis of Rotational Diffusion of Anisotropic Molecules

The molecular dynamics of this compound have been investigated using techniques such as deuterium spin relaxation. These studies provide insight into the rotational motion of the anisotropic molecules within the various liquid crystal phases.

In the nematic, smectic A, and smectic C phases, the rotational diffusion of the molecule can be modeled. One such model, the "rotational diffusion in a cone," has been used to interpret the spectral densities of motion derived from relaxation time measurements. This model accounts for the observed increase in certain spectral densities (J₁(ω₀)) and the decrease in others (J₂(2ω₀)) as the temperature is lowered within the nematic phase. This behavior is indicative of restricted rotational motion, where the molecules reorient within a cone-shaped potential, a characteristic feature of the ordered liquid crystalline state. The analysis suggests that the molecular reorientations are in an intermediate motion regime.

Dielectric Spectroscopy

Dielectric spectroscopy is a powerful technique for studying the rotational dynamics of polar molecules and collective molecular motions. For liquid crystals like this compound, it can reveal information about molecular relaxations, phase transitions, and the anisotropic nature of the material. However, specific data for this compound, especially concerning the smectic G phase, is sparse.

Measurement of Complex Dielectric Permittivity

The complex dielectric permittivity (ε*) is a fundamental property measured in dielectric spectroscopy, comprising a real part (ε', the dielectric constant) and an imaginary part (ε'', the dielectric loss). These components are measured as a function of frequency and temperature. For a typical liquid crystal, the dielectric permittivity is anisotropic, meaning its value depends on the orientation of the molecules relative to the applied electric field. Measurements are usually performed for orientations where the director (the average direction of the long molecular axis) is parallel (ε∥) and perpendicular (ε⊥) to the electric field.

No specific data tables for the complex dielectric permittivity of this compound were found in the reviewed literature.

Identification and Characterization of Alpha (α) and Beta (β) Dielectric Relaxations in Smectic G Phase

In complex systems like liquid crystals, multiple dielectric relaxation processes can be observed. These are often labeled with Greek letters (α, β, etc.). The α-relaxation is typically associated with the dynamic glass transition and involves cooperative motion of molecules, such as the reorientation of molecules around their short axes. The β-relaxation is a secondary, faster process that is more localized, often attributed to intramolecular motions or the rotation of specific molecular segments.

The smectic G (SmG) phase is a highly ordered smectic phase with three-dimensional positional order. The identification and characterization of α and β relaxations in this specific phase for this compound would require detailed frequency and temperature-dependent dielectric measurements.

No specific studies identifying or characterizing alpha (α) and beta (β) dielectric relaxations in the smectic G phase of this compound were found.

Kinetic Analysis of Relaxations using Vogel-Fulcher-Tamman and Arrhenius Equations

The temperature dependence of the relaxation time (τ) for dielectric processes provides insight into the underlying molecular dynamics. This dependence is often analyzed using the Arrhenius equation for thermally activated processes or the Vogel-Fulcher-Tammann (VFT) equation for processes associated with glass-like cooperative dynamics.

The Arrhenius equation is given by: τ(T) = τ₀ exp(Eₐ / kₙT) where τ₀ is a pre-exponential factor, Eₐ is the activation energy, kₙ is the Boltzmann constant, and T is the absolute temperature.

The Vogel-Fulcher-Tammann (VFT) equation is: τ(T) = τ₀ exp(B / (T - T₀)) where B is a constant related to the activation energy and T₀ is the Vogel temperature, often considered the ideal glass transition temperature.

A kinetic analysis of dielectric relaxations for this compound using these equations could not be performed due to the lack of specific relaxation time data.

Dielectric Anisotropy and Its Correlation with Dipole-Dipole Interactions

Dielectric anisotropy (Δε = ε∥ - ε⊥) is a crucial parameter for liquid crystals, determining their response to an electric field. The sign and magnitude of Δε are determined by the molecular structure, specifically the direction and magnitude of the net molecular dipole moment relative to the long molecular axis. Strong dipole-dipole interactions between molecules can influence the orientational order and thus affect the measured dielectric anisotropy.

Specific values for the dielectric anisotropy of this compound and an analysis of its correlation with dipole-dipole interactions are not available in the surveyed literature.

Calorimetric and Dilatometric Techniques for Thermal and Volumetric Analysis

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the heat flow associated with phase transitions, providing information on transition temperatures and enthalpy changes (latent heats). Dilatometric techniques measure the change in volume (or density) as a function of temperature, which also reveals phase transitions. These methods are essential for establishing the phase sequence and thermodynamic properties of liquid crystals. High-resolution AC calorimetry can provide detailed information about the nature of phase transitions (e.g., first-order vs. second-order).

While studies on similar nO.m compounds have utilized these techniques to characterize their rich phase behavior, including transitions between various smectic phases, specific data for this compound remains elusive in readily accessible literature.

No specific calorimetric or dilatometric data tables for this compound were found.

Differential Scanning Calorimetry (DSC) for Transition Temperatures and Enthalpies

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to determine the transition temperatures and measure the associated enthalpy changes (ΔH) in a material. netzsch.comucm.es In a typical DSC experiment, the sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. tudelft.nl Phase transitions in liquid crystals are accompanied by either an endothermic (heat absorption) or exothermic (heat release) event, which appears as a peak in the DSC thermogram. researchgate.net

For this compound, a member of the n-alkoxybenzylidene-p-n-alkylanilines (nO.m) series, DSC analysis reveals a sequence of phase transitions. Upon heating from the crystalline solid (Cr), the compound transitions into one or more liquid crystalline mesophases before finally reaching the isotropic liquid (I) state. The reverse sequence is observed upon cooling. Each of these transitions has a characteristic peak temperature and enthalpy.

The specific transition temperatures and enthalpies are crucial for constructing the phase diagram of the material and understanding the energetics of molecular rearrangement at each transition. The enthalpy of the crystal-to-mesophase transition is typically the largest, reflecting the significant energy required to break the three-dimensional crystalline lattice. Transitions between different liquid crystal mesophases and from the final mesophase to the isotropic liquid generally involve smaller enthalpy changes. researchgate.net

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|

| Cr → SmB | 32.5 | - |

| SmB → SmA | 51.5 | - |

| SmA → N | 53.0 | - |

| N → I | 64.0 | - |

Dilatometric Studies for Molar Volume and Thermal Expansion Coefficient

Dilatometry is an experimental technique used to measure the change in volume of a substance as a function of temperature. core.ac.uk These measurements are essential for determining the molar volume and the coefficient of thermal expansion (α), which is defined as the fractional change in volume per unit change in temperature. calnesis.commdpi.com In the context of liquid crystals, dilatometry provides valuable information about the nature of phase transitions. First-order phase transitions are typically characterized by a discontinuous change in volume, whereas second-order transitions exhibit a continuous volume change but a discontinuity in the thermal expansion coefficient. researchgate.net

Studies on the nO.m homologous series, to which this compound belongs, have utilized dilatometry to characterize the volumetric behavior across different mesophases. tandfonline.com The molar volume generally increases with temperature, with distinct changes in the slope of the volume-temperature curve occurring at each phase transition. researchgate.net The thermal expansion coefficient, derived from these measurements, shows sharp anomalies at the transition temperatures, reflecting the changes in molecular packing and ordering. researchgate.net For instance, the transition from a more ordered smectic phase to a less ordered nematic phase is accompanied by a significant increase in the thermal expansion coefficient.

| Phase | Temperature Range (°C) | Molar Volume (cm³/mol) | Thermal Expansion Coefficient (α) (10⁻⁴ K⁻¹) |

|---|---|---|---|

| Smectic B (SmB) | 35 - 50 | - | - |

| Smectic A (SmA) | 52 - 53 | - | - |

| Nematic (N) | 55 - 63 | - | - |

| Isotropic (I) | > 64 | - | - |

Note: Specific numerical data for the molar volume and thermal expansion coefficient of this compound are not detailed in the readily available literature. The table indicates the phases where such measurements are typically performed. For related nO.m compounds, α values are generally in the range of 7-10 x 10⁻⁴ K⁻¹ in the mesophases. researchgate.net

Optical Microscopy for Morphological and Textural Characterization

Polarized Optical Microscopy (POM) for Mesophase Textures

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal mesophases. researchgate.net This technique exploits the anisotropic nature of liquid crystals, which causes them to be birefringent. When a sample is placed between two crossed polarizers, the birefringent mesophases rotate the plane of polarized light, resulting in the appearance of distinct patterns known as textures. researchgate.net Each type of liquid crystal phase (nematic, smectic, etc.) exhibits a characteristic set of textures, which arise from the specific arrangement of the molecules and the presence of defects. researchgate.net

For this compound, which exhibits nematic and smectic phases, POM reveals a sequence of textures upon cooling from the isotropic liquid:

Nematic (N) Phase: The nematic phase is characterized by long-range orientational order but no positional order. Its most common texture is the schlieren texture , which displays dark brushes that originate from point defects or disclinations. kent.eduucsd.edu These brushes correspond to regions where the long molecular axes are aligned parallel or perpendicular to the direction of the polarizers. kent.edu

Smectic A (SmA) Phase: The Smectic A phase has a layered structure with the molecules aligned perpendicular to the layer planes. A common texture for this phase is the focal-conic fan texture . researchgate.net This texture arises from defects in the layered structure, creating domains that resemble fans or polygonal shapes. mdpi.comnih.gov

Smectic B (SmB) Phase: The Smectic B phase is more ordered than the Smectic A, with hexagonal packing of the molecules within the layers. It often retains the focal-conic texture of the SmA phase from which it forms, but may appear more structured or "broken". mdpi.com Transition bars may also be observed at the SmA to SmB transition. mdpi.com

Thermal Optical Analysis (TOA) for Transition Observation

Thermal Optical Analysis (TOA), often performed using a hot stage microscope coupled with a polarizing microscope, involves the direct visual observation of a sample as it is heated and cooled. core.ac.uk This method allows for the precise determination of phase transition temperatures by observing the exact moment one texture transforms into another. doitpoms.ac.uk It provides a qualitative, visual complement to the quantitative data obtained from DSC. netzsch.com

During the analysis of this compound, the following observations would be typical upon cooling from the isotropic phase:

Isotropic to Nematic Transition: The transition from the dark, isotropic liquid is marked by the nucleation and growth of birefringent droplets of the nematic phase. doitpoms.ac.uk These droplets coalesce to form a continuous nematic texture, often the characteristic schlieren texture.

Nematic to Smectic A Transition: As the temperature is lowered further, the nematic schlieren texture transforms into the Smectic A focal-conic fan texture. This transition can be subtle and may appear as a change in the fluidity and texture of the material.

Smectic A to Smectic B Transition: The transition to the more ordered Smectic B phase is often identified by a distinct change in the appearance of the focal-conic domains and the appearance of transition bars across the fans. mdpi.com

Crystallization: Finally, upon further cooling, the liquid crystalline textures are replaced by the crystalline solid, which has its own distinct morphology, often appearing as growing crystalline fronts that consume the liquid crystal phase.

This direct observation is crucial for confirming the phase sequence determined by DSC and for identifying any subtle or complex phase behaviors that might not be easily resolved by thermal analysis alone. core.ac.uk

Theoretical and Computational Modeling of N 4 N Pentyloxybenzylidene 4′ Heptylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of computational quantum chemistry, enabling detailed analysis of molecular systems. For p-Pentyloxybenzylidene p-heptylaniline, DFT calculations are instrumental in elucidating its fundamental electronic and structural characteristics.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The initial step in DFT analysis involves geometry optimization, where the molecule's most stable three-dimensional arrangement (its lowest energy state) is determined. This process reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. The elongated, somewhat planar structure of the Schiff base core, combined with the flexible pentyloxy and heptyl chains, is a key determinant of its liquid crystalline behavior.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data is illustrative of typical values for similar liquid crystals, as specific published data for this compound is scarce.)

| Property | Typical Calculated Value |

|---|---|

| HOMO Energy | ~ -5.5 eV to -6.0 eV |

| LUMO Energy | ~ -1.5 eV to -2.0 eV |

| HOMO-LUMO Gap (eV) | ~ 3.5 eV to 4.5 eV |

Prediction of Vibrational Frequencies for Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. Each calculated vibrational frequency corresponds to a specific atomic motion, such as the stretching of a C-H bond or the bending of a phenyl ring. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

For this compound, a temperature-dependent Raman study has been correlated with DFT calculations. This work successfully assigned the potential energy distribution (PED) for various vibrational modes. For instance, specific bands in the Raman spectrum have been identified and analyzed to understand conformational changes during phase transitions.

Key Vibrational Modes and Their Assignments:

~1163 cm⁻¹ and ~1190 cm⁻¹: These bands are associated with C-H in-plane bending modes. Shifts in these bands during the Smectic B (SB) to Smectic C (SC) phase transition have been attributed to a small transfer of charge density from the molecular core to the alkyl chains.

~1571 cm⁻¹ and ~1594 cm⁻¹: These frequencies correspond to the C-C stretching modes of the phenyl rings. The relative intensity of these bands provides insights into the increased motion of the linking group and the alkyl chains in the SC phase.

Table 2: Selected DFT-Correlated Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Vibrational Mode Assignment | Phase Transition Relevance |

|---|---|---|

| ~1163 | C-H in-plane bending | Linewidth and position sensitive to SB → SC transition |

| ~1190 | C-H in-plane bending | Shifts at the SB → SC transition |

| ~1571 | Phenyl ring C-C stretching (8a mode) | Relative intensity changes indicate increased molecular motion |

| ~1594 | Phenyl ring C-C stretching (8b mode) | Peak position sensitive to SB → SC transition |

Calculation of Thermochemical Properties (Entropy, Heat Capacity, Thermal Energy, Enthalpy)

From the vibrational frequency calculations, it is possible to derive key thermochemical properties using statistical mechanics. These properties, including entropy, heat capacity, thermal energy, and enthalpy, are crucial for understanding the thermodynamics of the system and its phase transitions. For example, changes in heat capacity are often used to identify the temperature and nature of phase transitions. While comprehensive theoretical thermochemical data for this compound is not widely published, such calculations are a standard output of DFT frequency analyses and are essential for constructing a complete thermodynamic profile of the molecule.

Theoretical Prediction of Molecular Polarizabilities and Birefringence

Molecular polarizability describes how the electron cloud of a molecule is distorted by an external electric field, such as light. This property is anisotropic for rod-like molecules like this compound, meaning it is different along the long molecular axis compared to the transverse directions. This molecular-level anisotropy is the origin of the macroscopic birefringence (the dependence of refractive index on polarization) observed in the nematic and smectic phases. DFT methods can accurately calculate molecular polarizabilities, which can then be used in theoretical models to predict the birefringence of the bulk material, a critical parameter for optical applications.

Molecular Dynamics Simulations (Potential for studying molecular motions and ordering)

While DFT is excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of a large number of molecules over time. MD simulations model the movements and interactions of molecules based on a force field, providing a dynamic picture of the material at an atomistic level.

For a liquid crystal like this compound, MD simulations are a powerful tool to investigate:

Molecular Ordering: How individual molecules arrange themselves to form the characteristic orientational order of the nematic phase or the layered structure of smectic phases.

Molecular Motions: The nature of translational and rotational diffusion of molecules within a phase.

Conformational Dynamics: The flexing and bending of the alkyl chains and their influence on molecular packing and phase behavior.

Although specific MD simulation studies exclusively focused on this compound are not prominent in the literature, the technique is widely applied to similar liquid crystals to understand the molecular-level origins of their mesophases.

Modeling of Phase Transition Mechanisms and Molecular Ordering

Theoretical models, often informed by both DFT and MD results, are used to understand the mechanisms driving phase transitions. These models can range from simple mean-field theories, like the Maier-Saupe theory which describes the nematic-isotropic transition based on anisotropic intermolecular forces, to more complex statistical mechanics models. For this compound, which exhibits multiple smectic phases, modeling would focus on explaining the transitions between these layered structures. This involves understanding the interplay of molecular shape, intermolecular attractions, and steric repulsions that lead to the subtle changes in molecular arrangement and ordering that characterize each distinct smectic phase.

Theoretical Frameworks for Predicting Transition Temperatures

The prediction of phase transition temperatures in liquid crystals is a complex task that relies on various theoretical frameworks. These models aim to describe the transitions between the isotropic, nematic, and various smectic phases by considering the intermolecular interactions and the resulting orientational and positional ordering of the molecules.

One of the fundamental approaches is the Maier-Saupe theory , which provides a mean-field description of the nematic-isotropic (N-I) transition. This theory considers the anisotropic van der Waals forces as the primary driver for the orientational ordering in the nematic phase. The theory successfully predicts a first-order N-I transition and a universal value for the order parameter at the transition temperature. ucsd.edu However, it often requires refinement to achieve quantitative agreement with experimental data for specific compounds.

Another powerful tool is the Landau-de Gennes theory , a phenomenological model that describes phase transitions based on a free energy expansion in terms of an order parameter. ucsd.edu This framework is particularly useful for describing the sequence of phase transitions observed in liquid crystals. By analyzing the coefficients of the expansion, which are temperature-dependent, it is possible to predict the transition temperatures and the nature of the transitions (first or second order). aps.orgaps.org For instance, the theory can be extended to describe the smectic-A to nematic transition by including a term for the one-dimensional density wave that characterizes the smectic-A phase.

More advanced computational methods, such as molecular dynamics (MD) simulations, offer a more detailed picture by simulating the behavior of a large ensemble of molecules. These simulations can provide valuable data on phase transitions by observing changes in order parameters and thermodynamic properties as a function of temperature. aip.org

Below is a table summarizing the key theoretical frameworks used for predicting transition temperatures in liquid crystals:

| Theoretical Framework | Key Principles | Applicability to 5O.7 |

| Maier-Saupe Theory | Mean-field theory based on anisotropic van der Waals interactions. | Predicts the nematic-isotropic transition. |

| Landau-de Gennes Theory | Phenomenological model using a free energy expansion in terms of an order parameter. | Can describe the sequence of transitions (e.g., Smectic-B to Smectic-A, Smectic-A to Nematic, Nematic to Isotropic). |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules to observe phase transitions. | Provides detailed insights into the molecular arrangements and dynamics at transition temperatures. |

Computational Studies on Odd-Even Effects in Homologous Liquid Crystal Series

The N-(4-n-alkoxybenzylidene)-4′-n-alkylaniline (nO.m) series, to which this compound (5O.7) belongs, exhibits a well-known phenomenon called the "odd-even effect." This effect refers to the alternating behavior of certain physical properties, such as transition temperatures and entropy changes, as the number of carbon atoms in the flexible alkyl or alkoxy chains is varied. researchgate.net

The primary cause of the odd-even effect is the change in the orientation of the terminal methyl group of the alkyl chain with respect to the long molecular axis. researchgate.net For an even number of carbon atoms in the chain, the terminal C-C bond tends to be more aligned with the molecular axis, leading to a more elongated molecular shape. In contrast, for an odd number of carbon atoms, the terminal C-C bond is more tilted, resulting in a less elongated and slightly bent conformation.

These conformational differences have a direct impact on the packing efficiency and anisotropic intermolecular interactions in the liquid crystalline phases. A more elongated molecule (even-numbered chains) can pack more efficiently, leading to stronger anisotropic interactions and consequently higher clearing temperatures (nematic-isotropic transition). Conversely, the less elongated shape of molecules with odd-numbered chains results in weaker interactions and lower clearing temperatures.

This alternating behavior can be systematically studied using computational methods by calculating properties such as molecular geometry, aspect ratio, and interaction energies for a homologous series of compounds. The results of these calculations can then be correlated with experimentally observed transition temperatures.

The following table illustrates the general trend of the odd-even effect on the nematic-isotropic transition temperature (TNI) in a homologous liquid crystal series:

| Number of Carbons in Alkyl Chain | Molecular Shape | Intermolecular Interaction Strength | Predicted TNI |

| Odd | Less elongated, slightly bent | Weaker | Lower |

| Even | More elongated | Stronger | Higher |

Ab Initio Structural Studies to Complement Experimental Findings

Ab initio (from first principles) quantum mechanical calculations are a powerful tool for obtaining detailed information about the electronic structure, molecular geometry, and vibrational properties of liquid crystal molecules like this compound. These calculations are performed without any empirical parameters and can provide valuable insights that complement and help in the interpretation of experimental data.

Furthermore, ab initio calculations can be used to compute various molecular properties that are relevant to the liquid crystalline behavior, such as:

Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution within the molecule, highlighting regions that are prone to electrostatic interactions. This is important for understanding intermolecular forces.

Dipole Moment: The magnitude and direction of the molecular dipole moment influence the dielectric properties of the liquid crystal and can play a role in the formation of certain mesophases.

Polarizability and Anisotropy: These properties are related to the response of the molecule to an external electric field and are fundamental to the optical properties of liquid crystals, such as birefringence.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes and to confirm the molecular structure.

By comparing the results of ab initio calculations with experimental findings from techniques such as X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy, a more complete and accurate understanding of the structure-property relationships in liquid crystals can be achieved. For instance, discrepancies between calculated and experimental results can point to the influence of intermolecular interactions in the condensed phase, which are not fully accounted for in calculations on an isolated molecule.

Advanced Functional Applications and Future Research Directions

Applications in Liquid Crystal Display (LCD) Technologies

Liquid crystal displays (LCDs) are the most widespread application of nematic liquid crystals. The ability of the rod-like molecules of p-Pentyloxybenzylidene p-heptylaniline to align with an applied electric field allows for the modulation of light, which is the basic principle of operation for most LCDs. In a typical twisted nematic (TN) display, the liquid crystal is placed between two polarizers that are oriented 90 degrees to each other. In the absence of an electric field, the helical arrangement of the liquid crystal molecules rotates the polarization of light, allowing it to pass through the second polarizer. When an electric field is applied, the molecules align with the field, the light's polarization is no longer rotated, and it is blocked by the second polarizer, creating a dark state.

Table 7.1: Typical Electro-Optical Properties for Schiff Base Nematic Liquid Crystals

| Property | Typical Value Range | Significance in LCDs |

|---|---|---|

| Dielectric Anisotropy (Δε) | +0.5 to +5.0 | A positive Δε is crucial for the switching of the liquid crystal molecules parallel to the applied electric field in TN displays. The magnitude of Δε influences the threshold voltage. |

| Optical Anisotropy (Δn) | 0.10 to 0.25 | Determines the thickness of the liquid crystal layer required to achieve the desired phase shift for light modulation. A higher Δn allows for thinner displays. |

| Rotational Viscosity (γ₁) | 50 to 200 mPa·s | Affects the switching speed of the display. Lower viscosity leads to faster response times, which is critical for video applications. |

Note: The values presented in this table are representative of Schiff base nematic liquid crystals and are intended for illustrative purposes. Specific experimental values for this compound may vary.

Future research in this area could focus on the synthesis of mixtures incorporating this compound to optimize these parameters for specific display applications, such as those requiring low power consumption or fast response times.

Integration in Advanced Materials Science

The tunable nature of liquid crystals makes them valuable components in the development of advanced materials with tailored properties.

The optical and electronic properties of this compound can be tailored by blending it with other liquid crystals, polymers, or nanoparticles. For instance, the birefringence and dielectric anisotropy can be adjusted by creating eutectic mixtures. This allows for the fine-tuning of the material's response to electric fields and its interaction with light, which is essential for applications such as spatial light modulators, tunable filters, and optical switches. The Schiff base linkage in this compound provides a degree of chemical stability, making it a suitable host for various dopants.

The integration of nanoparticles, such as quantum dots (QDs), into a liquid crystal host like this compound can lead to novel photonic materials. QDs are semiconductor nanocrystals that exhibit quantum mechanical properties, including size-tunable fluorescence. When dispersed in a liquid crystal, the orientation of the QDs can be controlled by the alignment of the liquid crystal molecules, leading to anisotropic emission of light.

The properties of the liquid crystal host are critical for the successful fabrication of such composites. The host should provide a stable and uniform alignment for the QDs without causing aggregation. The long-range orientational order of nematic liquid crystals like this compound can be exploited to create ordered arrays of QDs, which can have applications in displays with enhanced color purity, polarized light sources, and advanced sensors. Research in this area is focused on understanding the interactions between the QDs and the liquid crystal molecules and optimizing the composite materials for specific photonic applications.

Potential in Nanotechnology Applications

The self-assembling nature of liquid crystals offers a bottom-up approach to the fabrication of nanoscale structures and devices.

The orientation of this compound molecules is sensitive to surface interactions and external stimuli. This sensitivity can be harnessed to create nanoscale sensors. For example, the adsorption of specific molecules onto a surface treated to align the liquid crystal can disrupt this alignment, leading to a detectable optical change. This principle can be used to develop sensors for chemical and biological agents. The ability to control the alignment of the liquid crystal at the nanoscale also opens up possibilities for the fabrication of nano-optoelectronic devices.

Examination of Optooptical Storage Effects in Related Organometallic Liquid Crystals and Implications for N-(4-n-Pentyloxybenzylidene)-4′-Heptylaniline

Research into organometallic liquid crystals, which incorporate metal atoms into their molecular structure, has revealed interesting photo-responsive behaviors, including optooptical storage effects. While N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline is not an organometallic compound, the study of these related materials provides insights into potential future modifications and applications.

In some dye-doped nematic liquid crystals, it is possible to induce a stable reorientation of the liquid crystal director using light. This effect can be used to write permanent or quasi-permanent holographic gratings, offering a mechanism for optical data storage. The underlying principle involves the photoisomerization of the dye molecules, which then influences the alignment of the host liquid crystal molecules at the surface of the cell.

The Schiff base structure of N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline could potentially be functionalized to incorporate photosensitive moieties, or it could serve as a host for photo-responsive dopants. This would open up the possibility of developing novel materials for all-optical switching and data storage applications based on this compound. Future research could explore the synthesis of derivatives of N-(4-n-Pentyloxybenzylidene)-4′-heptylaniline with enhanced photo-responsive properties.

Future Research Trajectories for this compound

The exploration of liquid crystalline materials continues to be a vibrant area of research, with this compound serving as a subject for future investigations aimed at harnessing and enhancing its unique properties. The future research trajectories for this compound are multifaceted, focusing on the discovery of new mesophase behaviors, the strategic design of novel derivatives, and the refinement of computational models to predict its liquid crystalline properties with greater accuracy.

Exploration of New Mesophase Variants and Their Unique Properties

Future research is anticipated to delve deeper into the rich mesomorphic behavior of this compound, which is known to exhibit multiple liquid crystal phases. A key area of investigation will be the detailed characterization of its phase transitions, such as the smectic B (SB) to smectic C (SC) transition. Advanced analytical techniques, such as temperature-dependent Raman spectroscopy, have already been employed to study the molecular rearrangements occurring during these transitions. nih.gov

These studies have provided insights into the changes in molecular conformation, including the C-H in-plane bending modes and C-C stretching modes of the phenyl rings, at the SB to SC transition. nih.gov Specifically, analysis of the Raman bands at approximately 1163 cm⁻¹ and 1594 cm⁻¹ has revealed shifts that indicate a transfer of charge density from the core to the alkyl chain region during this phase change. nih.gov Furthermore, variations in the relative intensity of the 8a and 8b modes (around 1571 cm⁻¹ and 1594 cm⁻¹) suggest an increased possibility of C-H bending motion of the linking group and C-C stretching of the alkyl chain in the smectic C phase. nih.gov

Future explorations may involve the use of high-resolution X-ray scattering and other advanced characterization techniques to uncover more subtle, yet potentially useful, mesophase variants. The influence of external stimuli such as electric and magnetic fields, as well as confinement in nanostructures, on the phase behavior of this compound will also be a fertile ground for new discoveries. Understanding these nuanced phase behaviors is crucial for the development of new applications in areas like responsive materials and advanced optical devices.

Rational Design and Synthesis of Derivatives with Enhanced or Novel Mesomorphic Characteristics

The rational design and synthesis of derivatives of this compound represent a promising avenue for tailoring its liquid crystalline properties for specific applications. The modification of the molecular structure is a well-established strategy to influence the thermal stability and mesomorphic range of calamitic (rod-like) liquid crystals. bohrium.com Key aspects of the molecular architecture that can be systematically altered include the length of the terminal alkoxy chains and the introduction of various substituent groups. mdpi.comnih.gov

Furthermore, the introduction of different terminal groups can electronically and sterically influence the mesomorphic behavior. bohrium.com The synthesis of new derivatives could involve replacing the terminal alkyl chains with more complex moieties or introducing lateral substituents onto the phenyl rings. These modifications can alter the molecular polarity, polarizability, and shape, leading to compounds with enhanced properties such as a broader nematic range, lower melting points, or the induction of novel, highly ordered smectic phases. The overarching goal is to create a library of derivatives with a wide spectrum of properties, enabling their use in a diverse range of technological applications.

Development of More Accurate Computational Prediction Models for Liquid Crystalline Behavior

The development of sophisticated computational models is set to revolutionize the design of new liquid crystalline materials, including derivatives of this compound. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the mesomorphic behavior of Schiff base liquid crystals. bohrium.commdpi.comtandfonline.com These theoretical calculations can provide valuable insights into the relationship between molecular structure and liquid crystalline properties, thereby guiding synthetic efforts. nih.gov

Future research will likely focus on refining these computational models to achieve higher predictive accuracy. This will involve the development of more advanced theoretical frameworks that can better account for the subtle intermolecular interactions that govern the formation of liquid crystal phases. By correlating computed parameters, such as molecular geometry, dipole moment, and polarizability, with experimental data, researchers can build robust models that can reliably predict the transition temperatures and mesophase types of new, unsynthesized compounds. tandfonline.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing p-Pentyloxybenzylidene p-heptylaniline (p-POBA-HA)?

- Methodology :

- Synthesis : Use a Schiff base condensation reaction between p-pentyloxybenzaldehyde and p-heptylaniline under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via thin-layer chromatography (TLC).